

# (3-Methylbutoxy)benzene IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (3-Methylbutoxy)benzene

Cat. No.: B2804405

[Get Quote](#)

## An In-depth Technical Guide to (3-Methylbutoxy)benzene

This technical guide provides a comprehensive overview of **(3-Methylbutoxy)benzene**, a significant aromatic ether in organic synthesis and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, synthesis, and reactivity.

## Nomenclature

- IUPAC Name: 3-methylbutoxybenzene[1]
- Synonyms: Isopentyl phenyl ether, **(3-Methylbutoxy)benzene**, iso-Pentyloxybenzene, (3-methyl-butoxy)-benzene[1]
- CAS Number: 1129-64-2[1][2][3]

## Physicochemical Properties

A summary of the key physical and chemical properties of **(3-Methylbutoxy)benzene** is presented in the table below. This data is essential for its application in experimental and industrial settings.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O	[1][3]
Molecular Weight	164.24 g/mol	[1]
Boiling Point	89-92 °C at 14 Torr	[4]
Appearance	Colorless to yellow liquid	[4]
InChI Key	ZSBTVXBAENDZBH-UHFFFAOYSA-N	[1][2][3]
SMILES	<chem>CC(C)CCOC1=CC=CC=C1</chem>	[1]

## Experimental Protocols

The most common and efficient method for the preparation of **(3-Methylbutoxy)benzene** is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

### Williamson Ether Synthesis of (3-Methylbutoxy)benzene

This protocol details the synthesis of **(3-Methylbutoxy)benzene** from phenol and 1-bromo-3-methylbutane.

Materials:

- Phenol
- 1-bromo-3-methylbutane
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Sodium hydride (NaH)
- Dimethylformamide (DMF) or Acetone
- Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)

Procedure:

- **Deprotonation of Phenol:** In a round-bottom flask, dissolve phenol in a suitable polar aprotic solvent such as DMF or acetone. Add a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and form the more nucleophilic phenoxide ion.[2]
- **Nucleophilic Substitution:** To the solution of the phenoxide ion, add 1-bromo-3-methylbutane. The use of a phase-transfer catalyst like tetrabutylammonium bromide can enhance the reaction rate.[2]
- **Reaction Conditions:** Heat the reaction mixture, typically between 80-120°C, and monitor the progress of the reaction by thin-layer chromatography (TLC).[2]
- **Work-up and Purification:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **(3-Methylbutoxy)benzene**.

## Chemical Reactivity and Applications

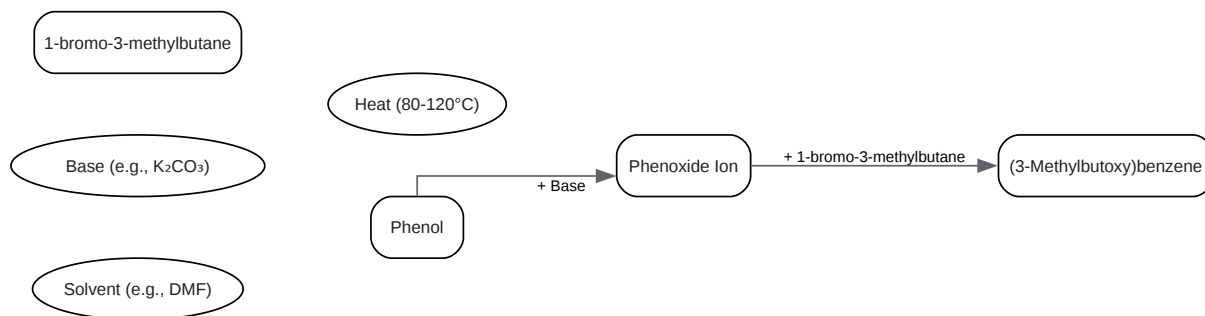
The (3-methylbutoxy) group is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[2] This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density of the benzene ring at the ortho and para positions, making it more susceptible to electrophilic attack.

**(3-Methylbutoxy)benzene** serves as a versatile intermediate in the synthesis of more complex molecules, finding applications in materials science, particularly in the development of liquid crystals and photoswitchable materials.[2]

## Visualizations

### Williamson Ether Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of **(3-Methylbutoxy)benzene**.

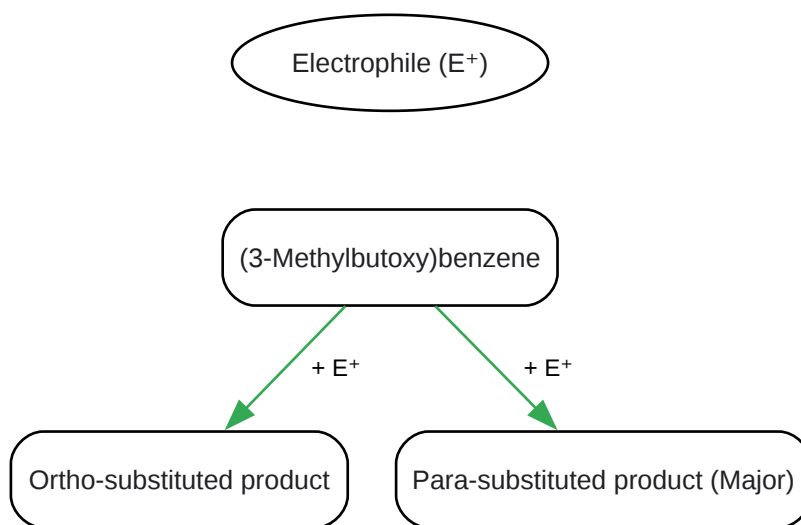


[Click to download full resolution via product page](#)

Caption: Workflow of the Williamson Ether Synthesis.

## Electrophilic Aromatic Substitution

This diagram shows the directing effect of the (3-methylbutoxy) group in electrophilic aromatic substitution reactions.



[Click to download full resolution via product page](#)

Caption: Ortho, para directing effect in EAS reactions.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (3-Methylbutoxy)benzene | C<sub>11</sub>H<sub>16</sub>O | CID 517982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-Methylbutoxy)benzene | 1129-64-2 | Benchchem [benchchem.com]
- 3. Ether, isopentyl phenyl [webbook.nist.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- To cite this document: BenchChem. [(3-Methylbutoxy)benzene IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2804405#3-methylbutoxy-benzene-iupac-name-and-synonyms]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)